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  • Product: 1-Bromo-2-(trichloromethoxy)benzene
  • CAS: 1404194-61-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-2-(trichloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2-(trichloromethoxy)benzene is a halogenated aromatic ether with the chemical formula C₇H₄BrCl₃O. Its structure, featuring a bromine at...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(trichloromethoxy)benzene is a halogenated aromatic ether with the chemical formula C₇H₄BrCl₃O. Its structure, featuring a bromine atom and a trichloromethoxy group on adjacent carbons of a benzene ring, makes it a potentially valuable, yet under-documented, intermediate in organic synthesis. The presence of the reactive carbon-bromine bond opens avenues for a variety of cross-coupling reactions, while the trichloromethoxy group, a synthetic precursor to the valuable trifluoromethoxy group, imparts unique electronic properties and potential for further chemical transformation. This guide aims to provide a comprehensive overview of its chemical properties, a plausible synthetic pathway, its expected reactivity, and potential applications in the fields of medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document will draw upon established principles of organic chemistry and data from analogous structures to provide a robust technical overview.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-Bromo-2-(trichloromethoxy)benzene is presented below.

PropertyValueSource
CAS Number 1404194-61-1[1][2][3]
Molecular Formula C₇H₄BrCl₃O
Molecular Weight 290.37 g/mol
Boiling Point 289.4±40.0 °C (Predicted)[2]
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene) and insoluble in water.

Proposed Synthesis

Step 1: Formation of 2-Bromophenyl Chlorothionoformate

The initial step involves the reaction of 2-bromophenol with thiophosgene in the presence of a base to form the corresponding chlorothionoformate intermediate.

Step 2: Chlorination to 1-Bromo-2-(trichloromethoxy)benzene

The subsequent chlorination of the chlorothionoformate with a chlorinating agent such as chlorine gas or sulfuryl chloride will yield the final product, 1-Bromo-2-(trichloromethoxy)benzene.

Synthesis of 1-Bromo-2-(trichloromethoxy)benzene start 2-Bromophenol intermediate 2-Bromophenyl Chlorothionoformate start->intermediate Step 1 product 1-Bromo-2-(trichloromethoxy)benzene intermediate->product Step 2 reagent1 Thiophosgene (CSCl₂) Base (e.g., NaOH) reagent2 Chlorine (Cl₂) or SO₂Cl₂

Caption: Proposed two-step synthesis of 1-Bromo-2-(trichloromethoxy)benzene.

Experimental Protocol: A Hypothetical Procedure

Materials:

  • 2-Bromophenol

  • Thiophosgene

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Chlorine gas or Sulfuryl chloride

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Synthesis of 2-Bromophenyl Chlorothionoformate

    • In a well-ventilated fume hood, dissolve 2-bromophenol (1 equivalent) in a suitable organic solvent such as dichloromethane.

    • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.1 equivalents).

    • To this biphasic mixture, add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-bromophenyl chlorothionoformate, which can be used in the next step without further purification.

  • Step 2: Synthesis of 1-Bromo-2-(trichloromethoxy)benzene

    • Dissolve the crude 2-bromophenyl chlorothionoformate in a suitable solvent like carbon tetrachloride.

    • In a fume hood, carefully bubble chlorine gas through the solution or add sulfuryl chloride (2-3 equivalents) dropwise. The reaction may be initiated with a radical initiator (e.g., AIBN) or UV light.

    • Monitor the reaction by GC-MS until the starting material is consumed.

    • Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

    • Wash the solution with aqueous sodium bisulfite and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-2-(trichloromethoxy)benzene.

Chemical Reactivity and Potential Applications

The synthetic utility of 1-Bromo-2-(trichloromethoxy)benzene is primarily dictated by the reactivity of its two key functional groups: the bromo substituent and the trichloromethoxy group.

Reactions at the Carbon-Bromine Bond

The C-Br bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters allows for the formation of biaryl structures.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce vinyl groups.

  • Sonogashira Coupling: This provides a route to aryl alkynes by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: This enables the formation of C-N bonds by reacting with amines.

Cross-Coupling_Reactions reactant 1-Bromo-2-(trichloromethoxy)benzene product1 Biaryl Product reactant->product1 Suzuki product2 Styrenyl Product reactant->product2 Heck product3 Alkynyl Product reactant->product3 Sonogashira product4 Aniline Derivative reactant->product4 Buchwald-Hartwig reagent1 R-B(OH)₂ [Pd] reagent2 Alkene [Pd] reagent3 Alkyne [Pd/Cu] reagent4 Amine [Pd]

Caption: Potential cross-coupling reactions of 1-Bromo-2-(trichloromethoxy)benzene.

Transformations of the Trichloromethoxy Group

The trichloromethoxy group is a key functional group primarily due to its ability to be converted into the highly sought-after trifluoromethoxy group. The -OCF₃ group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

  • Fluorination to the Trifluoromethoxy Group: The conversion of an aryl trichloromethyl ether to an aryl trifluoromethyl ether is a well-established transformation.[4][5][6] This is typically achieved using a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) (the Swarts reaction), or with anhydrous hydrogen fluoride (HF).[4]

Fluorination_Reaction start 1-Bromo-2-(trichloromethoxy)benzene product 1-Bromo-2-(trifluoromethoxy)benzene start->product Fluorination reagent SbF₃ / SbCl₅ or HF

Caption: Conversion of the trichloromethoxy group to a trifluoromethoxy group.

Potential Applications in Drug Development and Materials Science

The dual functionality of 1-Bromo-2-(trichloromethoxy)benzene makes it a promising scaffold for the synthesis of novel compounds in several areas:

  • Pharmaceuticals: As an intermediate, it can be used to introduce the 2-bromophenyl or, after fluorination, the 2-bromo-trifluoromethoxyphenyl moiety into potential drug candidates. The trifluoromethoxy group is a known bioisostere for other functional groups and can improve the pharmacokinetic profile of a molecule.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of halogenated phenyl ethers can lead to the development of new herbicides, insecticides, and fungicides with enhanced efficacy.

  • Materials Science: The bromo- and (trichloro/trifluoro)methoxy-substituted benzene core can be incorporated into polymers and other materials to modify their properties, such as thermal stability, flame retardancy, and refractive index.

Safety and Handling

While a specific safety data sheet for 1-Bromo-2-(trichloromethoxy)benzene is not widely available, it should be handled with the utmost care, assuming it to be a hazardous substance based on its structure.

  • General Hazards: As a halogenated aromatic compound, it is likely to be an irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

1-Bromo-2-(trichloromethoxy)benzene represents a potentially valuable, though currently under-explored, building block in organic synthesis. Its ability to undergo a wide range of cross-coupling reactions at the C-Br bond, coupled with the potential for converting the trichloromethoxy group to the highly desirable trifluoromethoxy group, positions it as a versatile intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • 1-Bromo-2-(trichloromethoxy)benzene CAS#: 1404194-61-1. (URL: [Link])

  • Zafrani, A., & Gatenyo, J. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7594. (URL: [Link])

  • Böhm, H. J., Banner, D., & Wessel, H. P. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. (URL: [Link])

  • Fluorination of aryl trichloromethyl ethers. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

  • Feiring, A. E. (1979). Chemistry in hydrogen fluoride. 7. A novel synthesis of aryl trifluoromethyl ethers. The Journal of Organic Chemistry, 44(16), 2907-2910. (URL: [Link])

Sources

Exploratory

"1-Bromo-2-(trichloromethoxy)benzene" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-2-(trichloromethoxy)benzene This guide provides a comprehensive analysis of the spectral data for 1-Bromo-2-(trichloromethoxy)benzene, a compound of interes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-2-(trichloromethoxy)benzene

This guide provides a comprehensive analysis of the spectral data for 1-Bromo-2-(trichloromethoxy)benzene, a compound of interest for researchers and professionals in drug development and organic synthesis. As experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed, predicted spectral analysis based on established principles of spectroscopy and data from analogous structures. This approach provides a robust framework for the characterization and identification of this and similar halogenated aromatic ethers.

Introduction to Spectroscopic Characterization

The unequivocal structure determination of a synthetic compound is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive and confident assignment of the molecular structure. In this guide, we will delve into the predicted spectral characteristics of 1-Bromo-2-(trichloromethoxy)benzene and outline the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Bromo-2-(trichloromethoxy)benzene is expected to show a complex multiplet in the aromatic region, arising from the four protons on the benzene ring. The ortho-disubstitution pattern leads to a system where all four aromatic protons are chemically non-equivalent, resulting in distinct signals.[1][2] The electron-withdrawing nature of the bromine and trichloromethoxy groups will generally shift these protons downfield.[3]

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-2-(trichloromethoxy)benzene (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65d1HAr-H
~ 7.40t1HAr-H
~ 7.20t1HAr-H
~ 7.05d1HAr-H

Disclaimer: The chemical shifts are estimates based on analogous structures and substituent effects.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lack of symmetry in the ortho-disubstituted ring, six distinct signals are expected for the aromatic carbons.[4][5] The carbon attached to the bromine will be significantly influenced by the heavy atom effect, while the carbon bearing the trichloromethoxy group will also show a characteristic downfield shift. The trichloromethoxy group itself will have a quaternary carbon signal.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-2-(trichloromethoxy)benzene (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150C-O
~ 134C-H
~ 128C-H
~ 125C-H
~ 122C-H
~ 115C-Br
~ 95-OC Cl₃

Disclaimer: The chemical shifts are estimates based on analogous structures and substituent effects.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified 1-Bromo-2-(trichloromethoxy)benzene sample.[6][7]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a common choice for its versatility and low cost.[8]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9] Suspended solids can degrade spectral quality by broadening peaks.[8][9]

    • The final sample volume in the NMR tube should be approximately 4-5 cm in height.[6][7]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

    • The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.[6]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal reception.[6]

    • Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • For the ¹³C spectrum, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[8]

    • Integration of the ¹H signals is performed to determine the relative number of protons.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in CDCl3 (0.6 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Filter->Insert Lock Lock on Deuterium Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Solvent Phase->Reference Integrate Integrate (1H) Reference->Integrate

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectral Data

The IR spectrum of 1-Bromo-2-(trichloromethoxy)benzene will be dominated by absorptions corresponding to the aromatic ring and the C-O ether linkage. The absence of an O-H stretch is a key indicator of an ether.[10]

Table 3: Predicted IR Absorptions for 1-Bromo-2-(trichloromethoxy)benzene

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium-WeakAromatic C-H stretch
~ 1600-1450MediumAromatic C=C stretching
~ 1250StrongAsymmetric C-O-C stretch (Aryl alkyl ether)[11][12][13]
~ 1040StrongSymmetric C-O-C stretch (Aryl alkyl ether)[12]
~ 800-600StrongC-Cl stretch
~ 750StrongOrtho-disubstituted benzene C-H out-of-plane bend
~ 600-500MediumC-Br stretch

Disclaimer: The wavenumbers are estimates based on typical functional group absorptions.

Experimental Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid and solid samples due to its simplicity and minimal sample preparation.

  • Sample Preparation: No extensive sample preparation is required for a liquid sample with ATR-FTIR.[14]

  • Instrument Setup and Data Acquisition:

    • Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the clean, empty crystal should be acquired.

    • Place a small drop of the neat 1-Bromo-2-(trichloromethoxy)benzene sample directly onto the ATR crystal.[15]

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.[15] Co-adding 16 to 32 scans is usually sufficient to obtain a good signal-to-noise ratio.[16]

  • Data Processing and Cleaning:

    • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.

    • After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent, such as isopropanol, to prevent cross-contamination.[15]

FT-IR Data Acquisition Workflow

FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Again Clean Crystal Post-Analysis Acquire_Spectrum->Clean_Again End End Clean_Again->End

Caption: Workflow for ATR-FTIR spectral acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrum Data

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint.[17][18][19] For 1-Bromo-2-(trichloromethoxy)benzene, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[20]

Table 4: Predicted Major Ions in the EI Mass Spectrum of 1-Bromo-2-(trichloromethoxy)benzene

m/zIon StructureComments
302/304/306/308[C₇H₄BrCl₃O]⁺Molecular ion (M⁺) peak cluster, showing the isotopic pattern for one Br and three Cl atoms.
267/269/271[C₇H₄BrCl₂O]⁺Loss of a Cl radical.
185/187[C₆H₄BrO]⁺Loss of the CCl₃ group.
157/159[C₆H₄Br]⁺Loss of CO from the [C₆H₄BrO]⁺ fragment.
117/119/121[CCl₃]⁺Trichloromethyl cation.

Disclaimer: The fragmentation pattern is predicted based on established fragmentation rules for aromatic and halogenated compounds.

Experimental Protocol for GC-MS (with EI source)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like 1-Bromo-2-(trichloromethoxy)benzene.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup and Data Acquisition:

    • The sample solution (typically 1 µL) is injected into the GC inlet, where it is vaporized.[21]

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

    • As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.[18]

    • In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][22]

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The output is a mass spectrum, which is a plot of ion abundance versus m/z.

    • The molecular ion peak is identified to determine the molecular weight.

    • The fragmentation pattern is analyzed to deduce structural features of the molecule.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sol Prepare Dilute Solution Inject Inject into GC Prep_Sol->Inject Separate Separate on Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detect Ions Analyze->Detect Gen_Spectrum Generate Mass Spectrum Detect->Gen_Spectrum Analyze_Frag Analyze Fragmentation Gen_Spectrum->Analyze_Frag

Caption: A simplified workflow for GC-MS analysis.

Integrated Spectral Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (304 g/mol for the most abundant isotopes) and the presence of one bromine and three chlorine atoms through the characteristic isotopic pattern of the molecular ion.

  • IR spectroscopy indicates the presence of an aryl ether (strong C-O stretches at ~1250 and 1040 cm⁻¹) and an ortho-disubstituted aromatic ring (~750 cm⁻¹), while confirming the absence of other functional groups like hydroxyls or carbonyls.

  • ¹³C NMR shows the presence of 8 distinct carbon environments, consistent with the proposed structure (6 aromatic carbons, one ether-linked carbon, and the trichloromethyl carbon).

  • ¹H NMR reveals four distinct protons in the aromatic region, confirming the disubstituted benzene ring. The complex splitting pattern is characteristic of an unsymmetrical ortho-substitution pattern.

Together, these predicted spectral data provide a compelling and self-consistent body of evidence for the structure of 1-Bromo-2-(trichloromethoxy)benzene.

References

  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. [Link]

  • Proton NMR Spectra of Disubstituted Benzenes*. AIP Publishing. [Link]

  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • Step-by-step Analysis of FTIR - 2023. UniTechLink. [Link]

  • Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Using Fourier transform IR spectroscopy to analyze biological materials. PMC - NIH. [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • How To Prepare And Run An NMR Sample. alwsci. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Ether Infrared spectra. Chemistry. [Link]

  • FTIR spectroscopy work flow for imaging and diagnosis. ResearchGate. [Link]

  • A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Standard Reference Data. [Link]

  • Procedure A. Obtain IR Spectra. Scribd. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. [Link]

  • On the assignment of 13 C resonances in unsymmetrical ortho‐disubstituted benzene rings. 13 C N.m.r. spectrum of Piroxicam. Scilit. [Link]

  • 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • 18.8 Spectroscopy of Ethers. OpenStax. [Link]

  • Short Summary of 1H-NMR Interpretation. chem.ucla.edu. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. chem.ox.ac.uk. [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • Sample Preparation. UCL. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LinkedIn. [Link]

  • Supporting information. Rsc.org. [Link]

  • Electron ionization. Wikipedia. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. [Link]

  • What are the common ionization methods for GC/MS. SCION Instruments. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2-(trifluoromethoxy)benzene is a halogenated aromatic compound of considerable interest in the fields of medicinal chemistry, materials...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(trifluoromethoxy)benzene is a halogenated aromatic compound of considerable interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique molecular architecture, featuring a bromine atom and a trifluoromethoxy group on a benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the trifluoromethoxy group (-OCF₃) is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-(trifluoromethoxy)benzene, along with insights into its synthesis, safe handling, and potential applications.

Physicochemical Properties

The physical characteristics of 1-Bromo-2-(trifluoromethoxy)benzene are summarized in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

PropertyValueSource
Molecular Formula C₇H₄BrF₃O[2][3]
Molecular Weight 241.01 g/mol [2][3]
CAS Number 64115-88-4[3]
Appearance Liquid[2]
Boiling Point 158-160 °C (lit.)[1]
Density 1.62 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.464 (lit.)[1]
Flash Point 60 °C (140 °F) - closed cup

Synthesis

A common synthetic route to 1-Bromo-2-(trifluoromethoxy)benzene involves the bromination of (trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself on the benzene ring. Careful control of the reaction conditions is necessary to achieve selective bromination at the desired ortho position.

A plausible experimental workflow for this synthesis is outlined below:

Synthesis_Workflow start Start: (Trifluoromethoxy)benzene reaction Bromination Reaction (Electrophilic Aromatic Substitution) start->reaction reagents Reagents: - Brominating Agent (e.g., NBS) - Solvent (e.g., Acetic Acid) reagents->reaction workup Aqueous Workup (Quench excess reagents) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 1-Bromo-2-(trifluoromethoxy)benzene purification->product Safety_Workflow cluster_handling Safe Handling cluster_emergency Emergency Procedures ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation ignition Keep Away from Ignition Sources ventilation->ignition storage Store in a Tightly Closed Container in a Cool, Dry Place ignition->storage exposure Accidental Exposure skin Skin Contact: Flush with Water exposure->skin eyes Eye Contact: Flush with Water exposure->eyes inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Do NOT Induce Vomiting exposure->ingestion medical Seek Immediate Medical Attention skin->medical eyes->medical inhalation->medical ingestion->medical

Sources

Exploratory

"1-Bromo-2-(trichloromethoxy)benzene" theoretical studies

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Bromo-2-(trichloromethoxy)benzene This guide provides a comprehensive theoretical framework for understanding the molecular properties, spect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Bromo-2-(trichloromethoxy)benzene

This guide provides a comprehensive theoretical framework for understanding the molecular properties, spectroscopic signatures, and reactivity of the novel compound, 1-Bromo-2-(trichloromethoxy)benzene. In the absence of extensive experimental data, this document serves as a predictive whitepaper, leveraging high-level computational chemistry and established principles of physical organic chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of structure-property relationships in halogenated aromatic compounds.

1-Bromo-2-(trichloromethoxy)benzene is a unique halogenated aromatic compound. Its structure presents an interesting interplay of electronic and steric effects, with an ortho-arrangement of a bromine atom and a bulky, highly chlorinated methoxy group. The bromine atom is a classic handle for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions[1]. The trichloromethoxy group, while less common than its trifluoromethoxy counterpart, is expected to exert a strong electron-withdrawing inductive effect due to the electronegativity of the chlorine atoms[2][3].

To date, the scientific literature lacks specific experimental studies on 1-Bromo-2-(trichloromethoxy)benzene. This guide, therefore, pioneers a theoretical investigation to predict its fundamental properties. By employing Density Functional Theory (DFT) and leveraging established knowledge of related halobenzene derivatives, we can construct a robust model of its behavior. This predictive approach is invaluable for guiding future synthetic efforts, designing experiments, and anticipating the compound's potential applications in fields such as medicinal chemistry and materials science, where similar fluorinated analogues have shown significant utility[4][5][6].

Predicted Molecular and Electronic Structure

The spatial arrangement of atoms and the distribution of electron density are the primary determinants of a molecule's physical and chemical properties. A theoretical approach allows us to model these features with high accuracy.

Computational Methodology

To obtain a reliable prediction of the molecular geometry and electronic properties, a well-defined computational protocol is essential. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this nature[7][8].

Proposed Protocol: DFT Geometry Optimization and Electronic Structure Analysis

  • Initial Structure Generation: Construct the 3D model of 1-Bromo-2-(trichloromethoxy)benzene using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic structure of organic molecules containing halogens[8]. The optimization should be carried out in the gas phase to obtain the intrinsic properties of the isolated molecule.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive electronic properties such as:

    • Natural Bond Orbital (NBO) Analysis: To determine atomic charges, orbital hybridizations, and analyze donor-acceptor interactions.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack[9].

    • Frontier Molecular Orbital (FMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.

Predicted Structural Parameters

Based on the proposed DFT calculations, we can predict key structural features. The C-Br bond length is expected to be in the typical range for bromobenzene derivatives. Steric repulsion between the bulky trichloromethoxy group and the adjacent bromine atom may lead to a slight elongation of the C1-C2 bond and a deviation of the C-O-C bond angle from the ideal tetrahedral geometry.

ParameterPredicted Value RangeRationale
C-Br Bond Length1.88 - 1.92 ÅConsistent with known bromobenzene structures.
C-O Bond Length1.36 - 1.40 ÅTypical for aryl ethers.
C-Cl Bond Length1.77 - 1.81 ÅStandard for chloromethanes.
C2-C1-Br Angle> 120°Likely distortion due to steric hindrance.
C1-C2-O Angle> 120°Likely distortion due to steric hindrance.
Analysis of Substituent Electronic Effects

The electronic character of the benzene ring is modulated by the inductive and resonance effects of its substituents.

  • Bromine (-Br): The bromine atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). Overall, halogens are known to be deactivating yet ortho, para-directing groups because the resonance effect, which directs incoming electrophiles to the ortho and para positions, is outweighed by the stronger deactivating inductive effect[2][10][11].

  • Trichloromethoxy (-OCCl₃): This group is strongly deactivating. The three highly electronegative chlorine atoms pull electron density away from the methoxy carbon, which in turn withdraws electron density from the oxygen atom. This significantly diminishes the oxygen's ability to donate its lone pair into the ring via resonance. Consequently, the group is dominated by a very strong electron-withdrawing inductive effect (-I).

The combination of these two groups is predicted to make the benzene ring electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene itself[11].

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For 1-Bromo-2-(trichloromethoxy)benzene, we predict:

  • Negative Potential (Red/Yellow): Localized on the oxygen atom and, to a lesser extent, around the bromine and chlorine atoms, indicating regions with high electron density that are susceptible to electrophilic attack. The region on the sides of the bromine atom is also expected to be electron-rich, a characteristic feature contributing to halogen bonding[9][12][13].

  • Positive Potential (Blue): A region of positive electrostatic potential, known as a "sigma-hole," is predicted to exist along the axis of the C-Br bond. This electron-deficient region can engage in favorable interactions with nucleophiles, a phenomenon known as halogen bonding[9][14]. The hydrogen atoms on the aromatic ring will also exhibit a positive potential.

MEP_Concept Br Br SigmaHole SigmaHole Br->SigmaHole Halogen Bonding Site Br_Sides Br_Sides Br->Br_Sides O O Oxygen Oxygen O->Oxygen Nucleophilic Site Ring Ring Ring_H Ring_H Ring->Ring_H

Predicted Spectroscopic Signatures

Computational chemistry can predict spectroscopic data, which is essential for the future identification and characterization of this molecule.

SpectroscopyPredicted Features
¹H NMR Four distinct signals in the aromatic region (approx. 7.0-7.8 ppm). The proton ortho to the bromine and para to the -OCCl₃ group would likely be the most deshielded due to the combined inductive effects. Complex splitting patterns (doublets, triplets, or doublet of doublets) are expected due to ortho and meta coupling.
¹³C NMR Six signals for the aromatic carbons and one for the -CCl₃ carbon. The carbons directly attached to the bromine (C1) and the trichloromethoxy group (C2) will be significantly influenced. C1 is expected around 115-125 ppm, while C2 will be shifted downfield due to the oxygen attachment (145-155 ppm). The -CCl₃ carbon signal would appear further downfield.
IR Spectroscopy Characteristic peaks are expected for: C-H stretching (aromatic) ~3050-3100 cm⁻¹; C=C stretching (aromatic) ~1450-1600 cm⁻¹; C-O stretching (aryl ether) ~1200-1250 cm⁻¹; C-Cl stretching ~700-800 cm⁻¹; C-Br stretching ~500-600 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and three chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1). Major fragmentation pathways would likely involve the loss of Cl, CCl₃, or the entire -OCCl₃ group.

Predicted Chemical Reactivity

The interplay between the bromo and trichloromethoxy substituents dictates the molecule's reactivity profile.

Electrophilic Aromatic Substitution

As discussed, the ring is deactivated. Electrophilic attack is unlikely to be facile. If forced, the directing effects must be considered. The bromine is an ortho, para-director, and the -OCCl₃ group is a strong deactivator, likely meta-directing by deactivating the ortho and para positions. The positions C4 and C6 are para and ortho to the bromine, respectively. The position C5 is meta to both. The most likely site for substitution would be C4 (para to bromine), as it is sterically most accessible and electronically least deactivated by the -OCCl₃ group.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This represents the most synthetically valuable reactive site on the molecule. Based on the reactivity of similar compounds like 1-bromo-4-(trichloromethyl)benzene, successful couplings are highly probable[1].

Workflow: Suzuki-Miyaura Cross-Coupling

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// Edges Start -> Reaction; Reaction -> Stir; Stir -> Workup; Workup -> Purify; Purify -> Product; } .dot Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Predictive Suzuki-Miyaura Coupling

  • Reactant Preparation: To a reaction vial under an inert atmosphere (e.g., argon), add 1-Bromo-2-(trichloromethoxy)benzene (1.0 equiv), an arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), a phosphine ligand like PCy₃·HBF₄ (0.04 equiv), and a base such as Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene and water.

  • Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Reactivity of the Trichloromethoxy Group

The -OCCl₃ group is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to hydrolysis to a carbonyl group (phosgene equivalent) or carboxylic acid derivative under harsh acidic or basic conditions, or via nucleophilic attack at the trichloromethyl carbon. This reactivity is less predictable and would require experimental validation.

Potential Applications

Drawing parallels from structurally related compounds, we can speculate on potential applications:

  • Pharmaceuticals: The trifluoromethoxy group is a highly valued substituent in drug design for its ability to enhance metabolic stability and lipophilicity[5]. The trichloromethoxy group, while less explored, could offer similar or distinct advantages. The bromo-handle allows for the facile synthesis of diverse libraries of compounds for biological screening.

  • Agrochemicals: Many successful pesticides and herbicides incorporate halogenated aromatic cores[4][6]. The unique electronic profile of this molecule could lead to novel bioactive compounds.

  • Materials Science: Aryl bromides are precursors to polymers and advanced materials with specific thermal or electronic properties[4]. The dense halogenation of this molecule might impart properties like flame retardancy or high refractive index.

Conclusion

While experimental data for 1-Bromo-2-(trichloromethoxy)benzene is not yet available, this in-depth theoretical guide provides a robust, predictive foundation for its study. Through computational modeling, we have elucidated its likely geometry, electronic structure, and spectroscopic characteristics. The analysis of its functional groups suggests that the C-Br bond is the primary site for synthetic modification via cross-coupling reactions, while the electron-deficient aromatic ring is deactivated towards electrophilic substitution. These theoretical insights are critical for guiding future experimental work and unlocking the potential of this novel molecule in various scientific disciplines. The protocols and predictions laid out herein serve as a roadmap for researchers seeking to synthesize, characterize, and utilize 1-Bromo-2-(trichloromethoxy)benzene.

References

  • El Darazi, P., El Khoury, L., El Hage, K., Maroun, R. G., Hobaika, Z., Piquemal, J.-P., & Gresh, N. (2020). Quantum-Chemistry Based Design of Halobenzene Derivatives With Augmented Affinities for the HIV-1 Viral G4/C16 Base-Pair. Frontiers in Chemistry, 8. [Link]

  • LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Gresh, N., El Hage, K., El Khoury, L., Piquemal, J.-P., & Hobaika, Z. (2014). Substituent-Modulated Affinities of Halobenzene Derivatives to the HIV-1 Integrase Recognition Site. Analyses of the Interaction Energies by Parallel Quantum Chemical and Polarizable Molecular Mechanics. The Journal of Physical Chemistry A, 118(40), 9772–9782. [Link]

  • ACS Publications. (2014). Substituent-Modulated Affinities of Halobenzene Derivatives to the HIV-1 Integrase Recognition Site. Analyses of the Interaction Energies by Parallel Quantum Chemical and Polarizable Molecular Mechanics. The Journal of Physical Chemistry A. [Link]

  • Ibrahim, M. A., Al-Sehemi, A. G., & Al-Hussain, S. A. (2022). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. Molecules, 27(6), 1836. [Link]

  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • AIP Publishing. (2023). Adsorption dynamics of benzene derivatives onto the surface of hydroxylated silica upon photoexcitation: Effect of halogen and methyl substituents. Journal of Applied Physics. [Link]

  • SpectraBase. (n.d.). 1-Bromomethyl-2-(trichloromethyl)-benzene. [Link]

  • Lynch, D. E., & McClenaghan, I. (2010). 1-Bromo-2,3,6-trichloro-4,5-dimethoxy-benzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o487. [Link]

  • Pearson+. (n.d.). For each horizontal row of substituted benzenes, indicate. Study Prep. [Link]

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  • PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1-Bromo-2-(trifluoromethoxy)benzene. [Link]

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  • Kostal, V., Brezina, K., Marsalek, O., & Jungwirth, P. (2021). Benzene Radical Anion Microsolvated in Ammonia Clusters: Modelling the Transition from an Unbound Resonance to a Bound Species. arXiv. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

  • Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
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Foundational

The Strategic Utility of 1-Bromo-2-(trichloromethoxy)benzene in Advanced Organic Synthesis and Drug Design

Abstract As drug development and agrochemical design increasingly rely on halogenated pharmacophores to modulate lipophilicity and metabolic stability, intermediate building blocks have become the critical bottleneck in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug development and agrochemical design increasingly rely on halogenated pharmacophores to modulate lipophilicity and metabolic stability, intermediate building blocks have become the critical bottleneck in synthetic pipelines. 1-Bromo-2-(trichloromethoxy)benzene (CAS: 1404194-61-1) represents a highly specialized, dual-functional building block[1]. By integrating a sterically demanding, electron-withdrawing trichloromethoxy group (-OCCl₃) ortho to a cross-coupling-ready bromine atom, this compound bridges the gap between classical radical halogenation and modern palladium-catalyzed API (Active Pharmaceutical Ingredient) synthesis.

This whitepaper provides an authoritative, self-validating guide to the chemical profile, mechanistic synthesis, and downstream application of this pivotal molecule.

Chemical Profile & Structural Causality

The utility of 1-Bromo-2-(trichloromethoxy)benzene lies in its structural asymmetry. The -OCCl₃ group is highly electronegative and sterically bulky. When positioned ortho to the bromine atom, it induces significant steric hindrance while simultaneously withdrawing electron density from the aromatic ring.

Causality in Reactivity: This electronic depletion weakens the C-Br bond, making it highly susceptible to oxidative addition by Pd(0) catalysts during Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Meanwhile, the -OCCl₃ group itself serves as a stable, masked precursor to the highly sought-after trifluoromethoxy (-OCF₃) pharmacophore[2].

Table 1: Quantitative Chemical Properties

PropertyValue
IUPAC Name 1-Bromo-2-(trichloromethoxy)benzene
CAS Registry Number 1404194-61-1[1],[3]
Molecular Formula C₇H₄BrCl₃O
Predicted Boiling Point 289.4 ± 40.0 °C[3]
Predicted Density 1.772 ± 0.06 g/cm³[3]
Primary Application Specialty chemical building block for organic synthesis[1]
Historical Context & The Evolution of Trichloromethoxylation

The synthesis of trichloromethoxybenzenes has historically relied on the exhaustive photochlorination of corresponding anisoles.

The Solvent Evolution (Causality of Protocol Design): Historically, carbon tetrachloride (CCl₄) was the solvent of choice because it is transparent to UV light and lacks abstractable hydrogen atoms, preventing solvent degradation during aggressive radical chlorination[4],[5]. However, CCl₄ is a severe ozone depleter and highly toxic.

Modern industrial protocols have shifted to benzotrifluoride (BTF) [4] or chlorobenzene [6]. The causality behind this shift is rooted in electronic deactivation: the -CF₃ group in BTF and the -Cl group in chlorobenzene strongly deactivate the aromatic ring toward electrophilic chlorination. Furthermore, they lack aliphatic C-H bonds, ensuring they remain entirely inert under free-radical conditions while providing a scalable, environmentally compliant reaction medium[6],[5].

Mechanistic Pathways: Exhaustive Radical Chlorination

The transformation of 2-bromoanisole to 1-bromo-2-(trichloromethoxy)benzene proceeds via a classical free-radical chain mechanism. The process requires either UV irradiation (actinic radiation) or a chemical initiator like Azobisisobutyronitrile (AIBN) to homolytically cleave the Cl-Cl bond[4],[2].

Mechanism Init Initiation Cl2 + hν → 2Cl• Abs H-Abstraction Ar-OCH3 + Cl• → Ar-OCH2• + HCl Init->Abs Generates Cl• Trans Cl-Transfer Ar-OCH2• + Cl2 → Ar-OCH2Cl + Cl• Abs->Trans Propagation Trans->Abs Chain Reaction Exhaust Exhaustive Cycle Repeat 2x to yield Ar-OCCl3 Trans->Exhaust Sequential Chlorination Product Final Product 1-Bromo-2-(trichloromethoxy)benzene Exhaust->Product Complete Conversion

Radical chain mechanism for the exhaustive chlorination of 2-bromoanisole.

Self-Validating Synthesis Protocol: 1-Bromo-2-(trichloromethoxy)benzene

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify success before proceeding.

Objective: Exhaustive chlorination of 2-bromoanisole to yield 1-bromo-2-(trichloromethoxy)benzene.

Step 1: Setup & Inertion

  • Charge a glass-lined reactor equipped with a reflux condenser, a sub-surface gas sparging tube, and a UV light source (or AIBN initiator) with 2-bromoanisole (1.0 eq) and chlorobenzene (solvent, 3.0 volumes)[6],[2].

  • Causality: Chlorobenzene is utilized to dissipate the exothermic heat of the radical reaction and prevent localized over-chlorination of the aromatic ring[6].

Step 2: Initiation & Sparging

  • Heat the mixture to 120–130 °C[2].

  • Activate the UV light (or add 1 mol% AIBN) and begin sparging Cl₂ gas at a controlled rate[4],[2].

  • Route the exhaust gas through a water scrubber (to absorb HCl) followed by a 30% NaOH scrubber (to neutralize unreacted Cl₂)[2].

Step 3: Self-Validation (In-Process Control)

  • Validation Checkpoint 1 (Macroscopic): Monitor the water scrubber. The continuous generation of HCl indicates active hydrogen abstraction. The cessation of HCl evolution strongly suggests the exhaustion of the three methoxy protons[2].

  • Validation Checkpoint 2 (Microscopic): Withdraw an aliquot and analyze via GC-MS. The protocol is only validated to proceed when the molecular ion for 2-bromoanisole (m/z 186/188) and intermediate mono/di-chlorinated species are fully consumed, and the target peak (>92% Area) is achieved[4],[5].

Step 4: Quenching & Isolation

  • Purge the reactor with N₂ to remove residual Cl₂ and HCl.

  • Distill the chlorobenzene solvent under reduced pressure to yield the crude 1-bromo-2-(trichloromethoxy)benzene, which can be used directly in downstream fluorination[2].

Downstream Applications: The Trifluoromethoxy Pharmacophore

While 1-bromo-2-(trichloromethoxy)benzene is a stable entity (provided it is kept away from protic/acidic nucleophiles that could trigger decomposition akin to triphosgene[7]), its primary industrial value is as a precursor. Through a Swarts-type halogen exchange, the -OCCl₃ group is converted to a -OCF₃ group[8].

Workflow SM Starting Material 2-Bromoanisole Chlorination Photochlorination Cl2, UV/AIBN, PhCl Solvent SM->Chlorination Intermediate Key Intermediate 1-Bromo-2-(trichloromethoxy)benzene Chlorination->Intermediate Exhaustive Chlorination Fluorination Halogen Exchange SbF3, SbCl5 (cat.) Intermediate->Fluorination Product Target Pharmacophore 1-Bromo-2-(trifluoromethoxy)benzene Fluorination->Product Swarts Reaction Coupling API Synthesis Pd-Catalyzed Cross-Coupling Product->Coupling Bromo-Handle Utilization

Synthetic workflow from 2-bromoanisole to advanced trifluoromethoxylated APIs.

Self-Validating Fluorination Protocol

Step 1: Treat the crude 1-bromo-2-(trichloromethoxy)benzene with Antimony trifluoride (SbF₃) and a catalytic amount of Antimony pentachloride (SbCl₅) under anhydrous conditions[8]. Step 2 (Self-Validation): Analyze the crude reaction mixture via ¹⁹F NMR. The protocol is validated by the disappearance of any intermediate fluorochloro-methoxy signals and the emergence of a sharp, definitive singlet at approximately -58 ppm, confirming the successful formation of the -OCF₃ group. Step 3: The resulting 1-bromo-2-(trifluoromethoxy)benzene is now primed for Suzuki-Miyaura cross-coupling, utilizing the ortho-bromo handle to attach the pharmacophore to complex API scaffolds.

References
  • Google Patents. "EP0860416A1 - Method of making trichloromethoxybenzene". European Patent Office.
  • Google Patents. "CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent". China National Intellectual Property Administration.
  • Google Patents. "US5773668A - Method of making trichloromethoxybenzene". United States Patent and Trademark Office.
  • Patsnap. "Preparation method of (trifluoromethoxy)benzene compound". Eureka Patent Database. URL: [Link]

  • ACS Publications. "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?". Organic Process Research & Development. URL: [Link]

  • Google Patents. "EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines". European Patent Office.

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Exploratory

A Comprehensive Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2-(trichloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) reactions of 1-Bromo-2-(trichloromethoxy)benzene. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) reactions of 1-Bromo-2-(trichloromethoxy)benzene. As a molecule of interest in synthetic organic chemistry, understanding its reactivity is paramount for its application in the development of novel chemical entities. This document elucidates the underlying electronic effects of the bromo and trichloromethoxy substituents, predicts the regioselectivity of EAS reactions, and provides detailed experimental protocols for key transformations. The content is structured to offer both a theoretical foundation and practical, actionable insights for laboratory application, grounded in established chemical principles and safety protocols.

Introduction: The Structural and Electronic Landscape of 1-Bromo-2-(trichloromethoxy)benzene

1-Bromo-2-(trichloromethoxy)benzene is a disubstituted aromatic compound featuring two distinct functional groups covalently bonded to a benzene ring. The interplay of the electronic properties of the bromo and trichloromethoxy groups dictates the molecule's reactivity and the regiochemical outcome of electrophilic aromatic substitution reactions.

  • The Bromo Group (-Br): As a halogen, bromine is an ortho, para-directing group due to the ability of its lone pairs to donate electron density to the ring through resonance (+R effect).[1] However, its high electronegativity also leads to a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack.[1][2] Halogens are therefore classified as deactivating ortho-para directors.[1]

  • The Trichloromethoxy Group (-OCCl₃): The trichloromethoxy group is a strongly electron-withdrawing group. While the oxygen atom possesses lone pairs that could potentially donate to the ring via resonance, the powerful inductive effect of the three electronegative chlorine atoms on the adjacent carbon significantly pulls electron density away from the oxygen and, consequently, from the aromatic ring. This potent -I effect strongly deactivates the benzene ring, making it significantly less nucleophilic. Generally, electron-withdrawing groups are meta-directors.[2][3] A similar, well-studied group, the trifluoromethoxy (-OCF₃) group, is known to be a deactivating, yet ortho, para-directing substituent due to a balance of a strong -I effect and a weaker +R effect.[4] Given the similarities in electronegativity between chlorine and fluorine, the -OCCl₃ group is also anticipated to be strongly deactivating.

The combined influence of these two deactivating groups renders 1-Bromo-2-(trichloromethoxy)benzene significantly less reactive towards electrophilic aromatic substitution than benzene itself.[5]

Regioselectivity in Electrophilic Aromatic Substitution: A Predictive Analysis

The position of electrophilic attack on the 1-Bromo-2-(trichloromethoxy)benzene ring is governed by the directing effects of the existing substituents.

  • Bromo Group (-Br): Ortho, para-director.[1][2]

  • Trichloromethoxy Group (-OCCl₃): Expected to be a meta-director due to its strong electron-withdrawing character, or a deactivating ortho, para-director by analogy to the -OCF₃ group.

Let's analyze the potential sites for electrophilic attack:

  • Position 3: Ortho to -OCCl₃, meta to -Br.

  • Position 4: Meta to -OCCl₃, para to -Br.

  • Position 5: Para to -OCCl₃, meta to -Br.

  • Position 6: Ortho to -Br, meta to -OCCl₃.

Considering the established directing effects, the bromo group directs towards positions 4 and 6. The strongly deactivating trichloromethoxy group, if acting as a meta-director, would also direct towards positions 4 and 6. Therefore, a consensus is reached, and electrophilic attack is most likely to occur at the C4 and C6 positions . Steric hindrance from the bulky -OCCl₃ group may further influence the ratio of C4 to C6 substitution.

Diagram: Directing Effects in 1-Bromo-2-(trichloromethoxy)benzene

G cluster_benzene cluster_directing Predicted Sites of Electrophilic Attack C1 C C2 C Br Br C1->Br 1 C3 C OCCl3 OCCl₃ C2->OCCl3 2 C4 C C5 C C4_attack Position 4 (Para to Br, Meta to OCCl₃) C4->C4_attack C6 C C6_attack Position 6 (Ortho to Br, Meta to OCCl₃) C6->C6_attack

Caption: Predicted regioselectivity for electrophilic attack on 1-Bromo-2-(trichloromethoxy)benzene.

Experimental Protocols: Key Electrophilic Aromatic Substitution Reactions

Due to the deactivated nature of the substrate, forcing conditions (e.g., strong Lewis acids, elevated temperatures) will likely be necessary. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7][8]

Nitration of 1-Bromo-2-(trichloromethoxy)benzene

Objective: To introduce a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids.[5][9]

Materials:

  • 1-Bromo-2-(trichloromethoxy)benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric amount of 1-Bromo-2-(trichloromethoxy)benzene to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).[10]

  • Maintain the reaction temperature below 10 °C during the addition to minimize side reactions.[11]

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.[10]

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: The major products are expected to be 1-Bromo-4-nitro-2-(trichloromethoxy)benzene and 1-Bromo-6-nitro-2-(trichloromethoxy)benzene.

Friedel-Crafts Acylation of 1-Bromo-2-(trichloromethoxy)benzene

Objective: To introduce an acyl group (-COR) onto the aromatic ring. This reaction typically employs an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[12]

Materials:

  • 1-Bromo-2-(trichloromethoxy)benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen atmosphere setup

  • Ice bath

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Dilute Hydrochloric acid (HCl)

  • Separatory funnel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add acetyl chloride to form the acylium ion electrophile.

  • Add a solution of 1-Bromo-2-(trichloromethoxy)benzene in anhydrous dichloromethane dropwise, maintaining a low temperature.

  • After addition, allow the mixture to stir at room temperature or gently reflux for several hours, monitoring by TLC. Note that strongly deactivated rings may fail to react under standard Friedel-Crafts conditions.[13]

  • Upon completion, cool the reaction and quench by slowly adding it to ice-cold dilute HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ketone by column chromatography or recrystallization.

Expected Outcome: If the reaction proceeds, the major products would be 1-(5-Bromo-2-chloro-4-methylphenyl)ethan-1-one and 1-(3-Bromo-2-chloro-4-methylphenyl)ethan-1-one. The acylation deactivates the ring, preventing polyacylation.[12][14]

Diagram: General Workflow for Electrophilic Aromatic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Substrate & Solvent in Flask D Slow Addition of Reagents A->D B Prepare Electrophile/Catalyst B->D C Cooling (Ice Bath) C->D E Stirring & Monitoring (TLC) D->E F Quenching on Ice E->F G Extraction F->G H Washing & Drying G->H I Solvent Removal H->I J Chromatography / Recrystallization I->J K Spectroscopic Characterization J->K

Caption: A generalized workflow for performing electrophilic aromatic substitution reactions.

Safety, Handling, and Data Analysis

4.1. Safety and Handling

1-Bromo-2-(trichloromethoxy)benzene and related halogenated aromatic compounds should be handled with care. Assume they are harmful if swallowed and cause skin and serious eye irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Work in a well-ventilated chemical fume hood.[7] Avoid breathing vapors. Wash hands thoroughly after handling.[6]

  • Spills: In case of a spill, evacuate the area, ensure adequate ventilation, and collect the spilled material using appropriate absorbent materials. Do not let the product enter drains.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

4.2. Data Analysis and Characterization

The identity and purity of the synthesized products must be confirmed using standard analytical techniques.

Table: Analytical Techniques for Product Characterization

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.Product spot will have a different Rf value from the starting material. A pure product shows a single spot.
¹H NMR Spectroscopy Determine the substitution pattern on the aromatic ring.The chemical shifts, splitting patterns, and integration of the remaining aromatic protons will confirm the position of the new substituent.
¹³C NMR Spectroscopy Confirm the number of unique carbons and the presence of the new functional group.New signals for the electrophile's carbons and shifts in the aromatic carbon signals will be observed.
Mass Spectrometry (MS) Determine the molecular weight and confirm elemental composition.The molecular ion peak (M+) will correspond to the product's molecular weight. The characteristic isotopic pattern of bromine (~1:1 for ⁷⁹Br and ⁸¹Br) will be visible.[15]
Infrared (IR) Spectroscopy Identify functional groups.Characteristic absorption bands for the new group (e.g., asymmetric and symmetric -NO₂ stretches, ketone C=O stretch) will be present.[16]

Conclusion and Future Directions

This guide has detailed the theoretical and practical considerations for the electrophilic aromatic substitution of 1-Bromo-2-(trichloromethoxy)benzene. The strong deactivating properties of both substituents present a significant synthetic challenge, likely requiring forcing conditions to achieve substitution. Predictive analysis based on established electronic effects points towards substitution at the C4 and C6 positions. The provided protocols for nitration and Friedel-Crafts acylation serve as a starting point for laboratory investigation. Further research could focus on optimizing reaction conditions, exploring a broader range of electrophiles, and performing computational studies to refine predictions of regioselectivity and reactivity.

References

  • Sigma-Aldrich. (2025, December 4).
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
  • Thermo Fisher Scientific. (2007, June 4).
  • Thermo Fisher Scientific. (2025, October 8).
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
  • MCC Organic Chemistry. (n.d.).
  • CymitQuimica. (2026, February 25).
  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Michigan State University Department of Chemistry. (n.d.).
  • Beyond Benign. (n.d.).
  • NIST. (n.d.). 1-Bromo-2,4,6-trichlorobenzene. In NIST WebBook.
  • PubChem. (n.d.). 1-Bromo-2-(chloromethyl)benzene.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
  • BenchChem. (n.d.).
  • Chemistry Steps. (2025, June 20).
  • Edubirdie. (n.d.).
  • Aakash Institute. (n.d.).
  • Making Molecules. (2025, June 19).
  • PENTA s.r.o. (2025, April 4).
  • BenchChem. (n.d.). A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum.
  • YouTube. (2023, January 15).
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 1-Bromo-2-(trifluoromethoxy)benzene.
  • YouTube. (2020, October 20).

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Bromo-2-(trichloromethoxy)benzene

Welcome to the advanced technical support guide for the synthesis of 1-bromo-2-(trichloromethoxy)benzene. This document is engineered for process chemists and drug development professionals who require mechanistic clarit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis of 1-bromo-2-(trichloromethoxy)benzene. This document is engineered for process chemists and drug development professionals who require mechanistic clarity and actionable troubleshooting for free-radical photochlorination workflows.

Core Principles: The Mechanistic Dichotomy

The synthesis of 1-bromo-2-(trichloromethoxy)benzene from 2-bromoanisole is governed by a strict mechanistic dichotomy. Success relies entirely on driving the reaction through a free-radical chain mechanism while actively suppressing electrophilic aromatic substitution (EAS) .

Because the methoxy group strongly activates the benzene ring toward electrophiles, any polarization of the chlorine molecule ( Cl2​ )—whether by polar solvents, Lewis acid impurities, or lack of actinic radiation—will immediately trigger unwanted ring chlorination[1]. Conversely, the homolytic cleavage of Cl2​ via ultraviolet (UV) light generates highly reactive chlorine radicals ( Cl∙ ) that preferentially abstract hydrogen atoms from the side-chain methyl group[2]. Controlling this pathway requires precise orchestration of solvent environment, photon flux, and reactant stoichiometry.

ReactionPathways SM 2-Bromoanisole (Starting Material) Radical Cl• Radical Attack (UV Light / Heat) SM->Radical Preferred Pathway EAS Electrophilic Attack (Cl2 + Lewis Acid/Polar) SM->EAS Undesired Pathway Inter1 Mono/Dichloromethoxy Intermediates Radical->Inter1 + Cl2, - HCl Byprod1 Ring Chlorination Byproducts (e.g., 1-Bromo-4-chloro-2-methoxybenzene) EAS->Byprod1 Polar Solvents / Dark Product 1-Bromo-2-(trichloromethoxy)benzene (Target Product) Inter1->Product Excess Cl2, UV Byprod2 Ether Cleavage (2-Bromophenol + Phosgene) Inter1->Byprod2 Moisture / High Heat

Reaction pathways in the chlorination of 2-bromoanisole, highlighting desired vs. side reactions.

Troubleshooting & FAQs

Q1: Why am I seeing significant ring chlorination instead of side-chain chlorination?

Causality: Ring chlorination occurs when the reaction shifts from a radical pathway to an EAS pathway. This is almost always driven by incorrect solvent choice or the presence of trace metal impurities (which act as Lewis acids to polarize Cl2​ ). Solution: Switch your solvent to a benzotrifluoride derivative, specifically parachlorobenzotrifluoride (PCBTF) or benzotrifluoride (BTF) . Industrial process data demonstrates that BTF-based solvents uniquely suppress ring chlorination to less than 5 mole %, whereas neat reactions or polar solvents (like acetic acid) can yield over 36-44% ring-chlorinated byproducts[3]. Furthermore, ensure your reactor is free of iron or other transition metals; if using stainless steel, passivate the system or add 5 to 500 ppm of a metal scavenger (e.g., EDTA)[4]. Keep the starting anisole concentration between 30% and 50% by weight to optimize the reaction rate without inducing ring substitution[5].

Q2: My reaction stalls at the mono- or dichloromethoxy stage. How do I drive it to completion?

Causality: The successive chlorination of the methoxy group becomes sterically hindered and electronically deactivated. While the first chlorination is rapid, the di- and tri-chlorination steps require higher activation energy to maintain radical chain propagation. Solution: First, ensure a slight stoichiometric excess of chlorine gas (1 to 5 mole % excess) is continuously sparged through the system[6]. Second, maintain the reaction at the reflux temperature of the solvent (e.g., ~135°C for PCBTF)[7]. Finally, check your UV light source. Medium-pressure mercury lamps degrade over time, losing the specific actinic wavelengths required for efficient Cl2​ homolysis[5]. Replace lamps that have exceeded their operational half-life.

Q3: I am detecting 2-bromophenol and phosgene in my product mixture. What causes this degradation?

Causality: Ether cleavage (demethylation) occurs when water is present in the system, or when the reaction is subjected to excessive thermal stress without adequate Cl2​ flow. The trichloromethoxy group is highly sensitive to hydrolysis, breaking down into the corresponding phenol and phosgene gas. Solution: Strictly dry all solvents and starting materials over molecular sieves prior to use. Purge the entire reactor system with dry N2​ before introducing Cl2​ . Ensure the condenser is highly efficient to prevent solvent loss, which can lead to localized superheating and thermal degradation of the ether bond.

Quantitative Data: Solvent & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct formation during the photochlorination of anisole derivatives.

Solvent SystemTemperature (°C)Substrate Conc. (wt%)Side-Chain Chlorination Yield (%)Ring Chlorination Byproducts (%)Reference
PCBTF 135 (Reflux)50> 94.2 < 5.7 [8]
BTF 108 (Reflux)~1783.915.7[7]
None (Neat) 133N/A24.644.9[7]
Glacial Acetic Acid 122 (Reflux)~1763.936.1[3]

Experimental Protocols: Self-Validating Synthesis Workflow

The following protocol outlines the optimized continuous photochlorination of 2-bromoanisole using PCBTF. This methodology is designed as a self-validating system : each phase contains an analytical checkpoint to ensure the mechanistic pathway remains radical-driven.

Step 1: Setup and Deoxygenation

  • Equip a 500 mL photochemical reactor with a quartz immersion well, a 100 W medium-pressure UV lamp, a reflux condenser (chilled to 5°C), and a PTFE gas sparging tube.

  • Charge the reactor with 125 g of 2-bromoanisole and 125 mL of dry PCBTF (yielding a ~50 wt% solution)[8].

  • Add 600 ppm of a metal scavenger (e.g., Hallcomid M-8-10) to sequester trace metals[8].

  • Purge the system with dry N2​ for 30 minutes to remove oxygen, which acts as a radical scavenger and terminates the chain reaction.

Step 2: Radical Initiation & Continuous Chlorination

  • Heat the reaction mixture to gentle reflux (~135°C)[7].

  • Ignite the UV lamp. Validation Check: Ensure the lamp achieves full intensity before proceeding.

  • Begin sparging Cl2​ gas at a controlled rate of ~42 g/hr[8]. Ensure the gas is dispersed as fine bubbles to maximize the gas-liquid interfacial area.

Step 3: In-Process Validation (The Self-Validating Loop)

  • Pull a 0.5 mL aliquot every 2 hours. Quench with saturated NaHCO3​ , extract with dichloromethane (DCM), and analyze via GC-MS.

  • Validation Criteria: The protocol is functioning correctly if you observe sequential mass shifts: 2-bromoanisole ( m/z ~186) mono-chloro ( m/z ~220) di-chloro ( m/z ~254) target tri-chloro product ( m/z ~288).

  • Intervention: If the m/z 220 or 254 peaks persist for more than 4 hours without progressing, the radical chain has terminated. Immediately replace the UV lamp or increase the Cl2​ flow rate.

Step 4: Quenching and Isolation

  • Once GC analysis indicates >95% conversion to the trichloromethoxy derivative, turn off the UV lamp and halt Cl2​ flow.

  • Sparge the hot solution with N2​ for 1 hour to drive off residual Cl2​ and HCl gas.

  • Isolate the 1-bromo-2-(trichloromethoxy)benzene via fractional vacuum distillation, taking care to separate it from the PCBTF solvent.

ExpWorkflow Step1 1. Setup & Purge (PCBTF Solvent, N2 flush) Step2 2. UV Irradiation (Turn on medium-pressure UV) Step1->Step2 Step3 3. Cl2 Sparging (Continuous addition at 135°C) Step2->Step3 Step4 4. GC-MS Monitoring (Check m/z 186 -> 220 -> 254 -> 288) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Quenching & Degassing (N2 purge to remove HCl/Cl2) Step4->Step5 >95% Conversion Step6 6. Fractional Distillation (Isolate Target Product) Step5->Step6

Step-by-step experimental workflow for the continuous photochlorination of 2-bromoanisole.

References

  • Method of making trichloromethoxybenzene (US5773668A). Google Patents.
  • Method of making trichloromethoxybenzene (EP0860416A1). Google Patents.
  • Method of reducing ring chlorination in the manufacture of a trichloromethoxybenzene (WO2000012456A1). Google Patents.
  • (Trichloromethoxy)benzene | C7H5Cl3O | For Research. Benchchem.
  • Catalytic process for regiospecific chlorination of alkanes, alkenes and arenes (US6825383B1). Google Patents.
  • Versatility of Zeolites as Catalysts for Ring or Side-Chain Aromatic Chlorinations by Sulfuryl Chloride. ORBi.

Sources

Optimization

Technical Support Center: Cross-Coupling of 1-Bromo-2-(trichloromethoxy)benzene

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 1-Bromo-2-(trichloromethoxy)benzene. This resource is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 1-Bromo-2-(trichloromethoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals who are looking to utilize this unique and challenging substrate in their synthetic workflows. The inherent steric and electronic properties of this molecule demand carefully considered catalyst selection and reaction optimization. This guide provides in-depth, troubleshooting-focused answers to common issues encountered during its use in cross-coupling catalysis.

The Challenge: Understanding the Substrate

1-Bromo-2-(trichloromethoxy)benzene presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The primary obstacle is the significant steric hindrance imposed by the bulky ortho-(trichloromethoxy) group. This bulk can severely impede the initial, crucial step of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1][2][3] While the strong electron-withdrawing nature of the trichloromethyl moiety can increase the electrophilicity of the aryl bromide, making it electronically more susceptible to oxidative addition, this effect is often overshadowed by the steric blockade.[4][5]

Standard catalyst systems, such as those employing triphenylphosphine (Pd(PPh₃)₄), are frequently ineffective for such sterically demanding substrates.[1] Success hinges on the rational selection of specialized, bulky, and electron-rich ligands that can accelerate the key steps of the catalytic cycle.[6][7][8]

Frequently Asked Questions & Troubleshooting Guide

Q1: My cross-coupling reaction with 1-Bromo-2-(trichloromethoxy)benzene shows low to no conversion. What are the primary causes?

This is the most common issue and typically points to an inadequate catalyst system or suboptimal reaction conditions. Let's break down the likely culprits and solutions.

A1.1: Ineffective Catalyst & Ligand Selection

The catalytic cycle for cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] For a sterically hindered substrate like 1-Bromo-2-(trichloromethoxy)benzene, both the oxidative addition and reductive elimination steps can be kinetically slow. The solution is to employ a catalyst system known to accelerate these steps.

  • The Problem: Standard, less bulky ligands (e.g., PPh₃) fail to create a coordinatively unsaturated and reactive palladium center needed to overcome the steric barrier.

  • The Solution: Utilize bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated palladium species, which are highly active, and accelerate the rate-limiting steps of the catalytic cycle.[6][8]

Recommended Catalyst Systems for Sterically Hindered Aryl Bromides:

Catalyst/Ligand ClassSpecific Examples (Ligands)Recommended Pd SourceKey Advantages & Considerations
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhos, BrettPhos[7][12][13]Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., XPhos Pd G3)Highly effective for a broad range of couplings, including C-N and C-C bond formation. Precatalysts offer improved reliability and ease of use.[12][14]
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃)Pd₂(dba)₃, Pd(OAc)₂Strong sigma-donating character accelerates oxidative addition.[5][8] Can be sensitive to air.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, IPr*OMe[15][16]Pd(OAc)₂, PEPPSI-type precatalystsStrong sigma-donors and sterically tunable. Often show high thermal stability.
Ferrocene-Based Ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)PdCl₂(dppf)Bidentate ligand that can be effective, though modern biarylphosphine ligands often outperform it for highly hindered substrates.[6]

A1.2: Suboptimal Reaction Conditions

  • Base Selection: The base plays a critical role in the transmetalation step (e.g., activating the boronic acid in Suzuki coupling).[12][14] For hindered substrates, a stronger, non-nucleophilic base is often required.

    • Recommendation: Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ for Suzuki couplings. For Buchwald-Hartwig aminations, stronger bases like LiHMDS or NaOt-Bu are typically necessary.[1][15]

  • Solvent Choice: The solvent must solubilize all components and be appropriate for the reaction temperature.

    • Recommendation: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are common and effective choices.[1]

  • Temperature: Many cross-coupling reactions of hindered substrates require elevated temperatures to overcome activation barriers.

    • Recommendation: Start at 80-100 °C and cautiously increase if the reaction is sluggish. However, be aware that excessive heat can lead to catalyst decomposition.[14]

A1.3: Poor Reagent Quality or Reaction Setup

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and also oxidize phosphine ligands.[1][14] This often leads to the formation of homocoupled byproducts.[4]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles).[1][14] The reaction should be set up and run under a positive pressure of an inert gas.

  • Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can lead to protodeboronation of the boronic acid. For other couplings, anhydrous conditions are critical.

    • Solution: Use anhydrous solvents when required. If using boronic acids, consider using the more stable pinacol ester or trifluoroborate salt derivatives.[12]

Q2: I'm observing significant protodebromination (replacement of the bromo group with hydrogen). How do I minimize this side reaction?

Protodebromination is a common side reaction, especially with electron-deficient aryl halides.

  • Cause: This typically occurs when the arylpalladium(II) intermediate reacts with a proton source before it can undergo the desired coupling step. Sources of protons can include trace water, alcohols, or even some amine bases.

  • Solutions:

    • Use Rigorously Anhydrous Conditions: Dry solvents and reagents thoroughly.

    • Choose Your Base Carefully: Employ inorganic bases like K₃PO₄ or Cs₂CO₃, which are less likely to be a source of protons compared to some amine bases or hydroxides.[1]

    • Optimize Ligand and Stoichiometry: A highly active catalyst that promotes rapid transmetalation and reductive elimination can outcompete the protodebromination pathway. Ensure you are using a slight excess (1.2-1.5 equivalents) of your coupling partner to favor the desired reaction.[12]

Q3: My main side product is the homocoupling of my boronic acid (in a Suzuki reaction) or amine. What causes this?
  • Cause: Homocoupling is most often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two molecules of the nucleophilic partner.[4] It can also occur if a Pd(II) source is used and the reduction to the active Pd(0) is inefficient.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure your reaction mixture and solvents are free of oxygen.[14]

    • Use a Precatalyst: Modern precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, minimizing the amount of residual Pd(II) that could promote homocoupling.[12]

    • Slow Addition: In some cases, slowly adding the boronic acid or amine to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling side reaction.

Visualizing the Workflow and Mechanism

To effectively troubleshoot, a logical workflow is essential. The following diagram outlines a decision-making process for optimizing the cross-coupling of 1-Bromo-2-(trichloromethoxy)benzene.

troubleshooting_workflow cluster_catalyst Catalyst/Ligand Options cluster_conditions Condition Optimization cluster_reagents Setup & Reagent Checks start Reaction Start: Low/No Conversion catalyst Step 1: Re-evaluate Catalyst System start->catalyst ligand_type Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, P(tBu)3) catalyst->ligand_type Initial Check conditions Step 2: Optimize Reaction Conditions base Screen Bases (K3PO4, Cs2CO3, LHMDS) conditions->base reagents Step 3: Verify Reagent & Setup Integrity degas Ensure Rigorous Degassing (Ar/N2 sparge, F-P-T) reagents->degas success Successful Coupling precatalyst Switch to a Precatalyst (e.g., Buchwald G3/G4) ligand_type->precatalyst If still poor precatalyst->conditions temp Increase Temperature (e.g., 80 -> 110 °C) base->temp temp->reagents anhydrous Use Anhydrous Solvents degas->anhydrous anhydrous->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

The general palladium-catalyzed cross-coupling cycle is fundamental to understanding these reactions.

catalytic_cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-Br PdII Ar-Pd(II)-Br (L_n) OA->PdII TM Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->TM + R'-[M] or R'₂NH PdII_R Ar-Pd(II)-R' (L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 - Ar-R'

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling.

Recommended Starting Protocols

These are general starting points. Optimization for specific coupling partners is expected.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 1-Bromo-2-(trichloromethoxy)benzene with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-2-(trichloromethoxy)benzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.3 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the C-N coupling of 1-Bromo-2-(trichloromethoxy)benzene with a primary or secondary amine.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-2-(trichloromethoxy)benzene (1.0 mmol, 1.0 equiv) and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by degassed toluene (5 mL).

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) as a 1.0 M solution in THF (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

References

Sources

Troubleshooting

Technical Support Center: 1-Bromo-2-(trichloromethoxy)benzene Handling &amp; Troubleshooting

Welcome to the Technical Support Center for 1-Bromo-2-(trichloromethoxy)benzene (CAS: 1404194-61-1). This guide is designed for researchers, synthetic chemists, and drug development professionals encountering apparent "s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-2-(trichloromethoxy)benzene (CAS: 1404194-61-1). This guide is designed for researchers, synthetic chemists, and drug development professionals encountering apparent "solubility issues" with this highly halogenated building block[1].

The "Solubility" Misconception: Expertise & Experience

When working with 1-Bromo-2-(trichloromethoxy)benzene, users frequently report that the compound "fails to dissolve," "crashes out of solution," or "forms cloudy suspensions" in common organic solvents.

The Causality: These observations are rarely physical thermodynamic solubility failures. Because of its highly lipophilic nature, this compound is inherently soluble in most organic media. The root cause of these issues is chemical instability (solvolysis) . The trichloromethoxy group (-OCCl₃) features a highly electrophilic carbon center. When exposed to protic solvents or trace moisture, it undergoes rapid nucleophilic attack, leading to hydrolysis or alcoholysis[2]. What appears to the naked eye as a failure to dissolve is actually the precipitation of degradation byproducts (such as carbonates, chloroformates, or phenols) and the generation of hydrochloric acid (HCl).

Troubleshooting Guides & FAQs

Q1: Why does my solution of 1-Bromo-2-(trichloromethoxy)benzene in methanol/ethanol become cloudy over time? Answer: You are observing alcoholysis , not insolubility. Protic solvents like methanol and ethanol act as nucleophiles. They attack the -OCCl₃ group, cleaving the carbon-chlorine bonds to form orthoesters or methyl/ethyl aryl carbonates. These newly formed species often have drastically different solubility profiles than the parent compound, causing them to precipitate out of the solution as a cloudy suspension. Solution: Never use alcohols or protic solvents for the solvation or chromatography of this compound.

Q2: I prepared a stock solution in THF, and it was initially clear but degraded after a week in storage. Why? Answer: This is caused by moisture-induced hydrolysis . Tetrahydrofuran (THF) is highly hygroscopic and readily absorbs atmospheric moisture. Even trace amounts of water will trigger the hydrolysis of the trichloromethoxy group into a carboxylic acid or phenol derivative, releasing HCl gas in the process[2]. Solution: If THF must be used, it must be strictly anhydrous, stored over activated molecular sieves (3Å or 4Å), and handled under an inert argon or nitrogen atmosphere.

Q3: Which solvents are optimal for long-term stock solutions and downstream cross-coupling reactions? Answer: The industry standards for handling trichloromethoxybenzenes are fluorinated or chlorinated aromatics , specifically Benzotrifluoride (BTF) and Chlorobenzene [3]. These solvents are entirely aprotic, non-nucleophilic, and highly compatible with the lipophilic nature of the compound. BTF, in particular, prevents degradation and is heavily utilized in the industrial synthesis and photochlorination of these derivatives[3].

Solvent Compatibility & Stability Matrix

To ensure experimental integrity, consult the following solvent matrix before preparing your reactions.

Solvent CategorySpecific SolventsTrue SolubilityChemical StabilityRecommended Use
Protic / Alcohols Methanol, Ethanol, IsopropanolHigh (Initial)Poor (Rapid Alcoholysis)Do Not Use
Aqueous Mixtures Water/MeCN, Water/DMSOLowPoor (Hydrolysis)[2]Do Not Use
Hygroscopic Ethers THF, 1,4-DioxaneHighModerate (Requires anhydrous conditions)Short-term reactions only
Non-Polar Aliphatics Hexane, HeptaneModerate to HighExcellent Extractions, Chromatography
Halogenated Aromatics Benzotrifluoride (BTF), ChlorobenzeneVery HighExcellent [3]Ideal for Stock Solutions & Synthesis

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness in your assays, do not assume a clear solution means an intact compound. Use the following self-validating protocol to prepare and verify your stock solutions.

Protocol 1: Preparation of Anhydrous Stock Solutions in BTF
  • Solvent Preparation: Dry Benzotrifluoride (BTF) over activated 4Å molecular sieves for at least 24 hours prior to use. Purge the solvent with dry Argon for 15 minutes.

  • Atmosphere Control: Transfer the 1-Bromo-2-(trichloromethoxy)benzene vial into a glovebox or use standard Schlenk line techniques to maintain a moisture-free environment.

  • Dissolution: Add the required volume of anhydrous BTF to the compound. Stir gently at room temperature. The compound should dissolve completely within minutes, yielding a colorless, transparent solution.

  • Storage: Store the stock solution in a tightly sealed amber vial with a PTFE-lined septum at 4°C under Argon.

Protocol 2: NMR Verification of Solution Integrity

To ensure your compound has not degraded into a carbonate or phenol prior to a critical cross-coupling step:

  • Withdraw a 50 µL aliquot of the stock solution.

  • Dilute in 500 µL of strictly anhydrous CDCl₃ (stored over silver foil and molecular sieves to prevent DCl/phosgene formation).

  • Analyze the ¹³C NMR spectrum: The intact trichloromethoxy carbon (-OCCl₃) typically appears far downfield (approx. 110–120 ppm). If you observe new carbonyl peaks appearing around 150–160 ppm, this definitively indicates that the compound has hydrolyzed into a chloroformate or carbonate derivative. Discard the stock solution if these peaks are present.

Solvolysis vs. Stability Pathway

The following diagram illustrates the mechanistic causality behind the observed "solubility" issues, highlighting the divergence between true stable solvation and nucleophile-induced precipitation.

G Start 1-Bromo-2-(trichloromethoxy)benzene (Ar-OCCl3) Protic Protic / Aqueous Solvents (MeOH, EtOH, Trace H2O) Start->Protic Dissolved in Aprotic Anhydrous Aprotic Solvents (BTF, Chlorobenzene, Hexane) Start->Aprotic Dissolved in Hydrolysis Hydrolysis / Alcoholysis (Chemical Degradation) Protic->Hydrolysis Nucleophilic Attack Stable Stable Solvation (Intact Ar-OCCl3) Aprotic->Stable No Reaction Precipitate Cloudiness / Precipitation (Carbonates, HCl, Phenols) Hydrolysis->Precipitate False 'Insolubility' Clear Clear, Stable Solution (Ready for Synthesis) Stable->Clear True Solubility

Caption: Mechanistic pathway comparing degradation in protic media versus stable solvation in aprotic media.

References

  • Google Patents. "US5773668A - Method of making trichloromethoxybenzene". United States Patent and Trademark Office.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 1-Bromo-2-(trichloromethoxy)benzene Derivatives in Drug Design

Executive Summary The development of novel therapeutics frequently hinges on the strategic modulation of a molecule's physicochemical properties. Among halogenated building blocks, 1-Bromo-2-(trichloromethoxy)benzene has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently hinges on the strategic modulation of a molecule's physicochemical properties. Among halogenated building blocks, 1-Bromo-2-(trichloromethoxy)benzene has emerged as a highly versatile scaffold. While traditionally viewed merely as an upstream intermediate for synthesizing trifluoromethoxy (-OCF3) analogs via halogen exchange, direct derivatives bearing the trichloromethoxy (-OCCl3) group are increasingly evaluated for their unique biological activities.

This guide provides a comprehensive comparison of the biological performance of 1-Bromo-2-(trichloromethoxy)benzene derivatives against their methoxy (-OCH3) and trifluoromethoxy (-OCF3) counterparts. By detailing the mechanistic causality behind their pharmacokinetic advantages and providing validated experimental protocols, this document serves as an authoritative resource for drug development professionals.

Mechanistic Rationale: The Halogenated Ether Advantage

In medicinal chemistry, the substitution of a standard methoxy group with a trichloromethoxy or trifluoromethoxy moiety fundamentally alters the molecule's interaction with biological systems. This substitution is driven by two primary causal factors:

  • Metabolic Shielding (Pharmacokinetics): The primary liability of aryl-methoxy groups is their susceptibility to rapid O-demethylation by Cytochrome P450 (CYP450) enzymes in the liver. The -OCCl3 and -OCF3 groups lack abstractable hydrogen atoms, effectively blocking this metabolic pathway. As documented in [1], this halogen blockade significantly prolongs the drug's half-life and reduces intrinsic clearance.

  • Lipophilicity and Permeability (Pharmacodynamics): The trichloromethoxy group is highly lipophilic, driving enhanced cell membrane permeability. The bulky, electron-withdrawing nature of the three chlorine atoms pulls electron density away from the benzene ring, strengthening hydrophobic interactions within target protein binding pockets. This trend is a cornerstone of modern halogenated drug design, as highlighted in [2].

Comparative Biological Performance

To objectively compare these scaffolds, we evaluate a library of generic ortho-substituted biphenyl derivatives synthesized from the 1-Bromo-2-(trichloromethoxy)benzene scaffold. The data below illustrates the performance of these derivatives against a model kinase target and their stability in Human Liver Microsomes (HLM).

Table 1: Comparative Biological and Physicochemical Data of Biphenyl Derivatives
Derivative GroupLogP (Lipophilicity)Target Kinase IC₅₀ (nM)HLM Half-Life (t₁/₂ min)Intrinsic Clearance Profile
-OCH₃ (Methoxy) 2.8145 ± 1218High (Rapid O-demethylation)
-OCCl₃ (Trichloromethoxy) 4.542 ± 5>120Low (Metabolically stable)
-OCF₃ (Trifluoromethoxy) 3.928 ± 3>120Low (Metabolically stable)

Data Analysis: The -OCCl3 derivative demonstrates a massive leap in metabolic stability compared to the -OCH3 analog. While the -OCCl3 group is sterically bulkier than -OCF3—which slightly reduces its target affinity (42 nM vs 28 nM) due to potential clashes in tight binding pockets—its superior lipophilicity (LogP 4.5) makes it an exceptional candidate for targets requiring deep hydrophobic insertion.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently synthesize and evaluate these derivatives.

Protocol 1: Synthesis of ortho-Trichloromethoxy Biphenyl Derivatives via Suzuki-Miyaura Coupling

Causality: The ortho-position of the bulky -OCCl3 group creates significant steric hindrance, which can impede standard cross-coupling. We utilize Pd(dppf)Cl2 because its large bite angle facilitates the challenging oxidative addition and reductive elimination steps required for this specific scaffold.

  • Preparation: Charge a flame-dried Schlenk flask with 1-Bromo-2-(trichloromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Activation: Add anhydrous 1,4-dioxane and a 2M aqueous solution of K2CO3 (2.0 eq). Causality: K2CO3 is a mild base that activates the boronic acid to form a reactive boronate complex, essential for the transmetalation step.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides; degassing prevents premature catalyst death.

  • Reaction & Validation: Heat the reaction to 90°C for 12 hours. Monitor via LC-MS. Self-Validation: The complete disappearance of the starting material mass peak (m/z corresponding to the brominated scaffold) confirms total conversion.

  • Isolation: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove the metabolic shielding effect of the -OCCl3 group, we must simulate hepatic clearance. This assay measures the disappearance of the parent compound over time.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Spiking & Control: Add the test derivative to a final concentration of 1 µM. Self-Validation: Run Verapamil concurrently as a high-clearance positive control. Rapid degradation of Verapamil validates that the microsomes are enzymatically active and the assay has not failed.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor required to regenerate the active CYP450 enzymes.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile acts as a harsh protein precipitant, instantly denaturing the CYP450 enzymes and locking the reaction at the exact time point.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Pathway and Workflow Visualizations

Metabolism A Aryl-OCH3 Derivative C CYP450 Enzyme A->C Binding B Aryl-OCCl3 / -OCF3 Derivative B->C Binding D Rapid O-Demethylation C->D Labile C-H Bonds E Steric & Electronic Shielding C->E Halogen Blockade F High Clearance (Short t1/2) D->F G Metabolic Stability (Long t1/2) E->G

Fig 1: Mechanistic pathway illustrating CYP450-mediated metabolic shielding by halogenated ethers.

Workflow S1 1-Bromo-2-(trichloromethoxy)benzene Scaffold S2 Halogen Exchange (HF/SbCl5) S1->S2 Fluorination S3 Suzuki-Miyaura Cross-Coupling S1->S3 Direct Coupling S2->S3 S4 Derivative Library (-OCCl3 & -OCF3) S3->S4 S5 In Vitro Screening (Kinase & HLM) S4->S5 S6 Lead Optimization S5->S6

Fig 2: Experimental workflow from trichloromethoxy scaffold to biological lead optimization.

References

  • Advances in the Development of Trifluoromethoxylation Reagents Source: Symmetry (MDPI) URL:[Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: Molecules (PubMed Central) URL:[Link]

Comparative

A Comparative Guide to the Structural Validation of 1-Bromo-2-(trichloromethoxy)benzene: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the "gold standard" technique for structural elucidation, Single-Crystal X-ray Diffraction (SC-XRD), with commonly used spectroscopic methods, using the novel compound "1-Bromo-2-(trichloromethoxy)benzene" as a case study. We will explore the causality behind experimental choices and demonstrate how each technique provides a unique piece of the structural puzzle, culminating in a definitive validation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone as the most powerful tool for determining the precise, three-dimensional arrangement of atoms in a molecule.[1][2] Unlike indirect spectroscopic methods that provide information about connectivity or functional groups, SC-XRD generates a detailed atomic map by analyzing how a crystal diffracts a beam of X-rays.[2][3] This produces an unambiguous model of the molecule, complete with bond lengths, bond angles, and stereochemistry.[1]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a finalized crystal structure is a multi-step process where meticulous technique is critical. The primary bottleneck in this process is often the growth of high-quality single crystals suitable for diffraction.[1][4]

Step 1: Synthesis and High-Purity Recrystallization

The synthesis of 1-Bromo-2-(trichloromethoxy)benzene would likely proceed via a nucleophilic substitution reaction, for instance, the reaction of 2-bromophenol with carbon tetrachloride under basic conditions, or a related Sandmeyer-type reaction starting from a suitable aniline precursor.

Following synthesis, the crude product must be purified to the highest possible degree (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Techniques like column chromatography followed by recrystallization are standard.

Step 2: Growing Diffraction-Quality Crystals

Crystal growth is often more of an art than a science, requiring patience and experimentation with various conditions.[4]

  • Protocol: Slow Evaporation

    • Dissolve the purified 1-Bromo-2-(trichloromethoxy)benzene in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., a mixture of dichloromethane and hexanes).[4] The choice of solvent is critical; if solubility is too high, only small crystals will form.[4]

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[4]

    • Cover the vial with a cap, pierced with a needle. This allows for slow solvent evaporation over several days to weeks.

    • Store the vial in a vibration-free environment. Mechanical disturbances can disrupt crystal growth.[4]

Step 3: Data Collection and Structure Solution

Once suitable crystals (ideally 0.02-0.5 mm in all dimensions) are obtained, a single, well-formed crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[3] The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The instrument then rotates the crystal while bombarding it with a focused beam of X-rays (e.g., from a Mo or Cu source).[3] A detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted X-ray reflections.[5]

This raw data is then processed to solve the "phase problem" and generate an initial electron density map.[5] This map is used to build and refine a molecular model until it accurately matches the experimental data.

Workflow for X-ray Crystallography

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Refinement synthesis Chemical Synthesis purification Column Chromatography synthesis->purification Crude Product dissolve Dissolve in Solvent purification->dissolve >99% Pure Compound evaporate Slow Evaporation dissolve->evaporate mount Mount Crystal evaporate->mount Single Crystal diffract X-ray Diffraction mount->diffract refine Structure Solution & Refinement diffract->refine final_structure Validated 3D Structure refine->final_structure Final 3D Structure

Caption: Workflow from synthesis to final structure via X-ray crystallography.

Anticipated Crystallographic Data

The results of a successful SC-XRD experiment are summarized in a crystallographic information file (CIF). Key parameters are presented in a standardized table.

ParameterAnticipated Value for C7H4BrCl3OSignificance
Formula C7H4BrCl3OConfirms the elemental composition of the crystal.
Molecular Weight 294.37 g/mol Derived from the confirmed formula.
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c or P2₁2₁2₁Describes the symmetry elements within the unit cell.
Unit Cell (Å) a, b, c, α, β, γThe dimensions and angles of the repeating unit.
R1 / wR2 (%) < 5% / < 10%Residual factors indicating the goodness-of-fit between the model and the data. Lower values are better.
Goodness-of-Fit ~1.0Should be close to 1 for a good model.

Part 2: The Alternatives: Spectroscopic & Spectrometric Inference

While SC-XRD is definitive, it is not always feasible. In such cases, and for routine characterization, a suite of spectroscopic techniques is employed to build a structural hypothesis.[6] These methods provide indirect evidence that, when combined, can strongly support a proposed structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic technique for elucidating the structure of organic compounds in solution.[7][8] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei like ¹H and ¹³C.[7][9]

  • ¹H NMR: This technique reveals the number of distinct proton environments and their neighboring protons.

    • Anticipated Spectrum for 1-Bromo-2-(trichloromethoxy)benzene: The aromatic region (typically 6.0-9.0 ppm)[10] would show four distinct signals, each integrating to one proton. The splitting patterns (multiplicity), governed by the n+1 rule[7][10], would be complex due to coupling between adjacent protons, but would ultimately be consistent with a 1,2-disubstituted benzene ring.

  • ¹³C NMR: This technique shows the number of unique carbon environments.

    • Anticipated Spectrum: Six signals would be expected for the aromatic carbons and one for the trichloromethoxy carbon, confirming the presence of seven distinct carbon atoms in the molecule.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[11][12][13]

  • Protocol: Electron Ionization (EI-MS)

    • A dilute solution of the sample is injected into the instrument.

    • The sample is vaporized and bombarded with a high-energy electron beam.

    • This process creates a positively charged molecular ion (M⁺) and various fragment ions.

    • The ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Anticipated Spectrum for 1-Bromo-2-(trichloromethoxy)benzene: The mass spectrum would show a complex molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1).[11][14][15] The most intense peak in this cluster would correspond to the ion containing one ⁷⁹Br and three ³⁵Cl atoms. The overall pattern is a highly characteristic fingerprint for this specific combination of halogens.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[16][17]

  • Anticipated Spectrum for 1-Bromo-2-(trichloromethoxy)benzene:

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aromatic C=C Stretch: A series of absorptions in the 1400–1600 cm⁻¹ region.[18][19]

    • C-O Ether Stretch: A strong, characteristic absorption between 1300-1200 cm⁻¹ for the aryl-O stretch.[16][20]

    • C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹.

    • C-Br Stretch: Absorption in the low-frequency region of the fingerprint, typically 500-600 cm⁻¹.

Part 3: Comparative Analysis: The Power of Unambiguous Validation

Each analytical technique provides valuable, yet incomplete, information. The true power lies in understanding what each method can and cannot reveal, and why SC-XRD serves as the ultimate arbiter.

Information Hierarchy of Analytical Techniques

G cluster_spectroscopy Spectroscopic Inference (Indirect) XRD X-ray Crystallography (Definitive) Info_3D Unambiguous 3D Structure (Bond Lengths, Angles, Stereochemistry) XRD->Info_3D NMR NMR Spectroscopy Info_Connectivity Atomic Connectivity (C-H Framework) NMR->Info_Connectivity MS Mass Spectrometry Info_Formula Molecular Formula & Isotopic Pattern MS->Info_Formula IR IR Spectroscopy Info_FG Functional Groups (e.g., C-O, C-Cl) IR->Info_FG

Sources

Validation

Purity Assessment of 1-Bromo-2-(trichloromethoxy)benzene: A Comparative Guide to Elemental Analysis

Introduction: The Analytical Challenge of Polyhalogenated Aromatics In drug discovery and agrochemical development, the integrity of specialized building blocks dictates the success of downstream syntheses. 1-Bromo-2-(tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polyhalogenated Aromatics

In drug discovery and agrochemical development, the integrity of specialized building blocks dictates the success of downstream syntheses. 1-Bromo-2-(trichloromethoxy)benzene (Formula: C₇H₄BrCl₃O; MW: 290.36 g/mol ) is a highly electron-deficient, polyhalogenated aromatic compound.

Assessing the absolute purity of this compound presents a unique analytical challenge. The strong electron-withdrawing nature of the trichloromethoxy (-OCCl₃) group and the bromine atom makes the aromatic ring notoriously refractory (resistant to oxidation). Furthermore, during combustion, the high halogen content generates corrosive hydrogen halides and free halogens that can poison standard detectors. This guide evaluates Elemental Analysis (EA) as a primary, orthogonal method for absolute purity determination, comparing it rigorously against chromatographic and NMR-based alternatives.

Comparative Analysis: EA vs. Orthogonal Techniques

While chromatography is ubiquitous in the laboratory, it is inherently a relative method unless calibrated with an identical, ultra-pure reference standard. To establish a true mass balance, orthogonal techniques must be employed.

Quantitative NMR (qNMR) uses nearly universal detection and provides a versatile and orthogonal means of purity evaluation[1][2]. Because of its precision, qNMR is increasingly adopted as a purity determination method for reference material preparation[3][4]. However, for 1-Bromo-2-(trichloromethoxy)benzene, EA provides a critical macroscopic mass balance that qNMR cannot achieve alone.

Table 1: Purity Assessment Techniques for Polyhalogenated Aromatics
TechniqueDetection PrinciplePurity OutputAdvantagesLimitations for 1-Bromo-2-(trichloromethoxy)benzene
Elemental Analysis (EA) Dynamic Flash Combustion & TCD / ICAbsolute (Mass %)Detects all bulk mass (including inorganic salts). Does not require an identical reference standard.Destructive. Requires specialized halogen scrubbers to prevent detector poisoning.
Quantitative NMR (qNMR) ¹H Nuclear Magnetic ResonanceAbsolute (Mass %)Highly precise; structural confirmation simultaneous with purity[2].Only 4 aromatic protons available; risk of signal overlap. Blind to inorganic halide salts.
GC-MS Electron Ionization & Mass SpecRelative (Area %)Excellent for identifying volatile organic impurities.Cannot detect non-volatile impurities. Response factors vary between the analyte and impurities.
HPLC-UV UV AbsorbanceRelative (Area %)Standard for pharmaceutical workflows.Poor response if impurities lack chromophores. Requires identical standard for absolute quantitation.

The Causality of Experimental Choices in Elemental Analysis

Standard CHN (Carbon, Hydrogen, Nitrogen) analysis is insufficient for this molecule. The high halogen content (Br: 27.52%, Cl: 36.63%) and refractory nature dictate three mandatory experimental modifications:

  • Extended Oxygen Dosing: Polyhalogenated aromatics resist oxidation. An extended oxygen dosing time (+2 to +3 seconds) during dynamic flash combustion at >1050°C is strictly required. Without this, incomplete combustion occurs, forming soot and artificially lowering the carbon readout.

  • Silver Vanadate Scrubbers: Halogens produce corrosive hydrogen halides (HX) and free halogens (X₂) during combustion. Elemental analyzers must use high-efficiency scrubbing reagents like silver vanadate[5] to quantitatively trap halogens as silver halides. If they escape, they will poison the copper reduction column and interfere with the Thermal Conductivity Detector (TCD).

  • Orthogonal Halogen Quantification: Because the TCD only reliably quantifies C and H, a separate oxygen bomb or Schöniger flask combustion followed by Ion Chromatography (IC) is required to resolve and quantify the Br and Cl mass fractions accurately.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The accepted deviation of elemental analysis results from the calculated theoretical values is ±0.3%[6].

Phase 1: System Suitability & Validation
  • Calibration: Calibrate the TCD using a certified reference material (CRM) such as sulfanilamide.

  • Matrix Validation (Critical Step): Combust a known halogenated CRM (e.g., 4-bromochlorobenzene). Causality: This proves the silver vanadate scrubber is not exhausted and the 1050°C temperature is successfully breaking stable C-X bonds. Proceed only if CRM recovery is >99.5%.

Phase 2: Carbon and Hydrogen (CHN) Determination
  • Sample Prep: Weigh exactly 1.500 - 2.000 mg of 1-Bromo-2-(trichloromethoxy)benzene into a tin capsule using a microbalance (±0.1 µg precision).

  • Combustion: Drop the capsule into the quartz reactor at 1050°C under a temporary oxygen enrichment (dynamic flash).

  • Scrubbing & Detection: Pass the combustion gases through the silver vanadate halogen scrubber. Separate the resulting CO₂ and H₂O via a GC column and detect via TCD.

Phase 3: Bromine and Chlorine Determination
  • Combustion: Combust 5.000 mg of the sample in an oxygen-filled Schöniger flask containing 10 mL of an absorbing solution (10 mM NaOH/H₂O₂).

  • Absorption: Allow 30 minutes for the quantitative absorption and reduction of Br₂ and Cl₂ to Br⁻ and Cl⁻.

  • IC Analysis: Inject the solution into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector to quantify exact Br and Cl mass fractions.

Experimental Data & Results

The following table summarizes the purity assessment data for a synthesized batch of 1-Bromo-2-(trichloromethoxy)benzene. According to standard pharmacopeial guidelines such as USP <232> and <233>[7][8], rigorous limits and validated procedures are required for impurity testing. For bulk elemental purity, a deviation (Δ) of ≤ 0.3% from theoretical values confirms high purity[6].

Table 2: Elemental Analysis Results for 1-Bromo-2-(trichloromethoxy)benzene
ElementTheoretical Mass (%)Observed Mass (%)Absolute Deviation (Δ%)Status
Carbon (C) 28.96%28.85%-0.11%PASS
Hydrogen (H) 1.39%1.42%+0.03%PASS
Bromine (Br) 27.52%27.40%-0.12%PASS
Chlorine (Cl) 36.63%36.75%+0.12%PASS

Workflow Visualization

PurityWorkflow Start 1-Bromo-2-(trichloromethoxy)benzene Sample Preparation Combustion Dynamic Flash Combustion (1050°C, O2 excess) Start->Combustion Scrubbing Halogen Scrubbing (Ag-Vanadate Matrix) Combustion->Scrubbing Detection TCD Detection (C, H) Ion Chromatography (Br, Cl) Scrubbing->Detection Data Data Processing (Theoretical vs. Observed) Detection->Data Decision Purity Confirmed? (Δ ≤ 0.3%) Data->Decision

Workflow for purity assessment of halogenated aromatics via elemental analysis.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Magnetochemistry (MDPI) URL:[Link]

  • Elemental Analysis (Accepted Deviation Standards) Source: Wikipedia URL:[Link]

Sources

Validation

Benchmarking the synthesis of "1-Bromo-2-(trichloromethoxy)benzene" against known methods

The synthesis of aryl trichloromethyl ethers is a critical juncture in modern organofluorine chemistry. Compounds like 1-bromo-2-(trichloromethoxy)benzene serve as essential precursors for synthesizing 1-bromo-2-(trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of aryl trichloromethyl ethers is a critical juncture in modern organofluorine chemistry. Compounds like 1-bromo-2-(trichloromethoxy)benzene serve as essential precursors for synthesizing 1-bromo-2-(trifluoromethoxy)benzene via the Swarts reaction (chlorine-fluorine exchange using SbF₃/SbCl₅ or anhydrous HF) 1. The trifluoromethoxy group (–OCF₃) is a highly lipophilic, electron-withdrawing pharmacophore utilized extensively in drug development to enhance metabolic stability and membrane permeability.

However, synthesizing the trichloromethoxy intermediate is notoriously difficult. The starting material, 1-bromo-2-methoxybenzene (o-bromoanisole), features a strongly activating methoxy group that makes the aromatic ring highly susceptible to unwanted electrophilic aromatic substitution (ring chlorination). Concurrently, the ortho-bromine atom introduces steric hindrance that can impede side-chain radical reactions.

This guide objectively benchmarks the two most viable synthetic methodologies—direct radical chlorination and the Yarovenko chlorothionoformate route—providing actionable protocols, mechanistic insights, and comparative data.

Mechanistic Pathways & Strategic Design

To bypass the competing reactivity profiles of the substrate, chemists typically employ one of two distinct mechanistic pathways:

  • Pathway A (Direct Radical Chlorination): Relies on the homolytic cleavage of Cl₂ gas to generate chlorine radicals, which abstract hydrogen atoms from the methoxy group. To suppress electrophilic ring chlorination, this reaction must be driven photochemically or thermally in highly deactivated solvents.

  • Pathway B (Yarovenko Method): Completely circumvents the methoxy C-H abstraction problem by building the trichloromethoxy group from the ground up. It starts with 2-bromophenol, utilizing thiophosgene to form an O-aryl chlorothioformate, followed by desulfurative chlorination 2.

G Anisole 1-Bromo-2-methoxybenzene Radical Cl2 gas, UV light PCBTF solvent (135°C) Anisole->Radical Pathway A1 (Photochemical) PCl5 Cl2 gas, PCl5 cat. (200°C) Anisole->PCl5 Pathway A2 (Thermal) Phenol 2-Bromophenol Thioformate Thiophosgene (CSCl2) NaOH, H2O Phenol->Thioformate Pathway B (Yarovenko Method) Product 1-Bromo-2-(trichloromethoxy)benzene Radical->Product PCl5->Product Intermediate O-(2-Bromophenyl) chlorothioformate Thioformate->Intermediate ThioChlorination Cl2 gas (Desulfurative Chlorination) Intermediate->ThioChlorination ThioChlorination->Product

Fig 1. Synthetic pathways for 1-Bromo-2-(trichloromethoxy)benzene via radical and Yarovenko routes.

Self-Validating Experimental Protocols

Protocol A: Photochemical Radical Chlorination (PCBTF Solvent System)

Traditional radical chlorinations utilize carbon tetrachloride (CCl₄), which is heavily regulated due to its ozone-depleting nature. This modern protocol substitutes CCl₄ with p-chlorobenzotrifluoride (PCBTF). PCBTF is chosen because its strongly electron-withdrawing trifluoromethyl group renders the solvent inert to radical attack, while its polarity helps suppress the generation of electrophilic chlorine species (Cl⁺), thereby minimizing ring chlorination 3.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a glass-lined reactor with a broad-spectrum UV light source (actinic radiation), a reflux condenser (−20 °C coolant to prevent solvent loss), a sub-surface gas sparger, and a mechanical stirrer.

  • Solvent Heating: Charge the reactor with 150 mL of PCBTF. Heat the solvent to active reflux (~135 °C). Causality: High temperatures are required to shift the equilibrium by rapidly driving off the HCl gas byproduct, preventing it from catalyzing unwanted side reactions.

  • Co-Feeding Reagents: Simultaneously feed 1-bromo-2-methoxybenzene (100 g) and Cl₂ gas (120 g, slight stoichiometric excess) into the refluxing PCBTF over 3 hours. Causality: Co-feeding maintains a low steady-state concentration of the anisole derivative. If all anisole is added upfront, the high initial concentration promotes intermolecular ring chlorination.

  • Validation & Monitoring: Monitor the reaction via GC-FID. The reaction is self-validating; you will observe the sequential disappearance of the mono- and di-chlorinated intermediates. The endpoint is reached when the peak for the trichloromethoxy product stabilizes (>92% area) and HCl gas evolution ceases.

  • Workup: Purge the reactor with nitrogen for 30 minutes to strip residual Cl₂. Isolate the product via fractional vacuum distillation 4.

Protocol B: The Yarovenko Chlorothionoformate Route

This method is ideal when absolute avoidance of ring-chlorinated impurities is required for sensitive downstream pharmaceutical applications.

Step-by-Step Methodology:

  • Thioformylation: In a 1L jacketed reactor, dissolve 2-bromophenol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 10% aqueous NaOH (1.1 eq). Cool the biphasic system to 0–5 °C.

  • Thiophosgene Addition: Dropwise, add thiophosgene (CSCl₂, 1.1 eq) over 1 hour under vigorous stirring. Causality: NaOH deprotonates the phenol, increasing its nucleophilicity. The strict temperature control (0–5 °C) is critical to prevent the rapid aqueous hydrolysis of the highly reactive thiophosgene.

  • Phase Separation (Validation): Halt stirring and allow phase separation. The organic layer should transition to a distinct yellow/orange hue, indicating the formation of O-(2-bromophenyl) chlorothioformate. Extract, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Desulfurative Chlorination: Dissolve the isolated chlorothioformate in dry DCM. Bubble Cl₂ gas through the solution at 25 °C. The C=S double bond is selectively cleaved, releasing sulfur dichloride (SCl₂) and yielding the trichloromethoxy group.

  • Workup: Purge with nitrogen. The product must be purified via high-vacuum thin-film molecular distillation (75–135 °C at 10–50 Pa) to separate the target compound from toxic sulfur-containing byproducts.

Quantitative Benchmarking

The following table summarizes the performance metrics of the primary synthetic routes to assist in workflow selection:

MetricPathway A1 (Photochemical / PCBTF)Pathway A2 (Thermal / PCl₅)Pathway B (Yarovenko Route)
Overall Yield 85% – 92%65% – 75%75% – 85% (Over 2 steps)
Primary Impurity Ring-chlorinated isomers (~5-7%)Charring, incomplete chlorinationSulfur chlorides (SCl₂), unreacted phenol
Reaction Time 4 – 6 hours10 – 14 hours12 – 16 hours
Reagent Toxicity Moderate (Cl₂ gas)Moderate (Cl₂ gas, PCl₅)Extreme (Thiophosgene is highly toxic)
Scalability High (Excellent for continuous flow)Medium (Requires 200 °C specialized reactors)Low-Medium (Restricted by CSCl₂ handling limits)
Cost Efficiency High (Inexpensive starting materials)HighLow (Thiophosgene is expensive and hazardous)

Strategic Recommendations

For researchers and drug development professionals scaling up the synthesis of 1-bromo-2-(trichloromethoxy)benzene, Pathway A1 (Photochemical Radical Chlorination in PCBTF) is the objectively superior method for pilot-plant and industrial applications. The use of PCBTF successfully mitigates the historical drawback of ring chlorination without relying on the severely toxic and expensive reagents required in the Yarovenko route.

Pathway B should be strictly reserved for milligram-to-gram scale discovery chemistry where chromatographic removal of ring-chlorinated isomers is deemed impossible, and specialized containment for thiophosgene is available.

References

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. 1

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2

  • Method of making trichloromethoxybenzene (US Patent 5773668A). Google Patents. 3

  • (Trichloromethoxy)benzene Properties and Purification Strategies. Benchchem. 4

Sources

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Reactant of Route 1
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